molecular formula C21H21ClN4OS2 B2833280 3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-42-3

3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2833280
CAS No.: 847403-42-3
M. Wt: 445
InChI Key: HEAVALMJLPNQQN-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzo[d]thiazole moiety, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Isopentylthio Group: The isopentylthio group is incorporated through a thiolation reaction, where an isopentylthiol is reacted with the triazole intermediate.

    Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is formed through a cyclization reaction involving o-aminothiophenol and appropriate carboxylic acids or their derivatives.

    Final Coupling Reaction: The final step involves coupling the triazole intermediate with the benzo[d]thiazole moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopentylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. The compound’s ability to interact with specific biological targets is of particular interest.

Industry

Industrially, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the isopentylthio group can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: Similar structure but with a methylthio group instead of an isopentylthio group.

    3-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: Similar structure but with an ethylthio group instead of an isopentylthio group.

Uniqueness

The uniqueness of 3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopentylthio group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS2/c1-14(2)10-11-28-20-24-23-19(26(20)16-7-5-6-15(22)12-16)13-25-17-8-3-4-9-18(17)29-21(25)27/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAVALMJLPNQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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